Methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate is a synthetic compound that belongs to the class of nicotinic acid derivatives. Its structure features a pyrrolidine ring and a pyrazole moiety, which are known for their biological activity. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The compound can be sourced from various chemical suppliers and is often referenced in scientific literature for its pharmacological properties. It is identified by its unique Chemical Abstracts Service (CAS) number, which facilitates its recognition in chemical databases.
Methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate is classified under organic compounds, specifically as a heterocyclic compound due to the presence of nitrogen atoms in its rings. It may also be categorized as a potential drug candidate based on its structural features.
The synthesis of methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate typically involves multi-step organic reactions. The general approach includes:
Technical details regarding reaction conditions, yields, and purification methods are critical for achieving high purity and yield of the desired product.
The molecular structure of methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate can be represented as follows:
The compound consists of a nicotinic acid backbone substituted with a pyrazole group at one position and a pyrrolidine group at another.
The structural features include:
Methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate can participate in various chemical reactions, including:
Technical details such as reaction conditions (temperature, solvents, catalysts) are vital for optimizing these reactions.
The mechanism of action for methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate primarily involves its interaction with biological targets such as receptors or enzymes.
Data suggests that compounds with similar structures often exhibit activity through:
Understanding the binding affinity and selectivity towards these targets is crucial for evaluating its therapeutic potential.
Methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate is expected to have the following physical properties:
Chemical properties include:
Relevant data from stability studies should be considered when evaluating the compound's shelf life and usability in formulations.
Methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate has potential applications in several scientific fields:
Pyrazole derivatives demonstrate broad-spectrum kinase inhibitory activity due to their capacity for hydrogen bond donation/acceptance and π-stacking interactions within ATP-binding pockets. The 1H-pyrazole subunit in particular mimics the purine ring system, enabling competitive binding to conserved kinase domains while resisting metabolic degradation. Recent studies indicate pyrazole-containing inhibitors exhibit enhanced selectivity profiles against VEGFR2 (Kd = 4.2 nM) and p38α MAPK (IC50 = 18 nM) compared to non-heterocyclic analogs [6] [8].
Pyrrolidine introduces conformational restraint and basicity to the scaffold, influencing both target engagement and cellular permeability. Saturation of the five-membered ring reduces planarity, potentially diminishing off-target interactions while promoting membrane traversal. Computational analyses reveal pyrrolidine-containing kinase inhibitors demonstrate 3–5-fold improved blood-brain barrier penetration compared to piperidine analogs [4] [6]. The combined pharmacophores create a spatially diversified binding signature:
Table 1: Kinase Inhibition Profiles of Representative Heterocyclic Motifs
Heterocycle Combination | Target Kinase (IC50) | Selectivity Index |
---|---|---|
Pyrazole-pyrrolidine | p38α MAPK: 0.23 ± 0.05 μM | >100 vs JNK1 |
Pyridine-imidazole | EGFR: 12.7 nM | 15 vs HER2 |
Thienopyrimidine | CDK4/6: 8–22 nM | >50 vs CDK1/2 |
Pyrazolopyridine | TRKA: 1.3 nM | >200 vs TRKB/C |
Data compiled from [4] [6] [8]
The methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate scaffold potentially exploits this synergy, with molecular modeling suggesting simultaneous interaction with: (1) the hinge region via pyrazole N2, (2) hydrophobic pockets through the pyrrolidine methylene groups, and (3) allosteric sites mediated by the ester carbonyl [6] [8].
Nicotinate (pyridine-3-carboxylate) esters serve as multifunctional building blocks in medicinal chemistry. The electron-deficient pyridine nucleus directs electrophilic substitution to ortho/para positions, enabling regioselective elaboration, while the ester group provides:
Structurally modified nicotinate derivatives demonstrate remarkable therapeutic versatility:
Table 2: Biological Activities of Functionalized Nicotinate Scaffolds
Nicotinate Derivative | Biological Activity | Potency |
---|---|---|
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | Anti-fibrotic (HSC-T6 inhibition) | IC50 = 45.81 μM |
Methyl 4-(2-oxopyrrolidin-1-yl)nicotinate | Nootropic | ED50 = 12 mg/kg |
6-(Pyrrolidin-1-yl)nicotinic acid | Antibacterial (Gram-positive) | MIC90 = 4 μg/mL |
2-Chloro-6-(1H-pyrazol-1-yl)nicotinate | p38α MAPK inhibition | IC50 = 0.31 ± 0.04 μM |
The 2,6-disubstitution pattern in methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate minimizes metabolic oxidation at these positions while creating a twisted conformation that may enhance selectivity against off-target kinases. Quantum mechanical calculations indicate the 2-pyrrolidinyl group elevates HOMO energy by 0.8 eV versus unsubstituted analogs, potentially strengthening backbonding interactions with kinase active sites [4] [8].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8